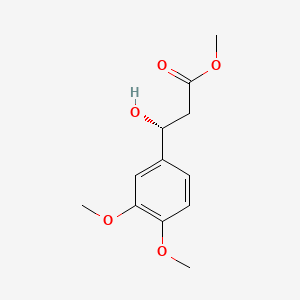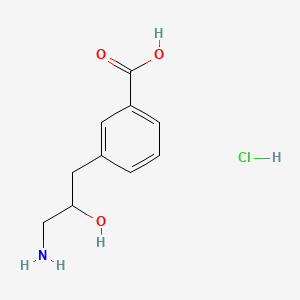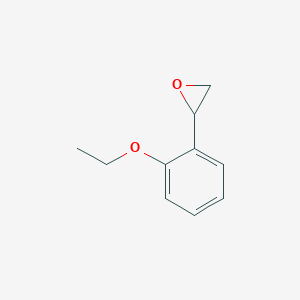
Methyl (R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxy group and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Methyl ®-3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Reduction: Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate
- Methyl ®-3-(3,4-dimethoxyphenyl)-3-oxopropanoate
- Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanol
Uniqueness
Methyl ®-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. The specific stereochemistry (R-configuration) also plays a crucial role in its biological activity and selectivity.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9,13H,7H2,1-3H3/t9-/m1/s1 |
InChI Key |
SHFROUGGNHDEIJ-SECBINFHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)OC)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)

![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)

